Cas no 96574-01-5 (Salvianolic acid A)

Salvianolic acid A is a naturally occurring compound derived from Salvia miltiorrhiza, exhibiting potent antioxidant properties and scavenging capabilities against free radicals. It has been shown to possess neuroprotective effects, anti-inflammatory activity, and cardiovascular benefits, making it a valuable component in formulations aiming to mitigate oxidative stress and promote overall well-being.
Salvianolic acid A structure
Salvianolic acid A structure
Product name:Salvianolic acid A
CAS No:96574-01-5
MF:C26H22O10
MW:494.446888446808
MDL:MFCD08458447
CID:61855
PubChem ID:329770548

Salvianolic acid A Chemical and Physical Properties

Names and Identifiers

    • (R)-3-(3,4-Dihydroxyphenyl)-2-(((E)-3-(2-((E)-3,4-dihydroxystyryl)-3,4-dihydroxyphenyl)acryloyl)oxy)propanoic acid
    • (2R)-3-(3,4-Dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoic acid
    • Salvianolic acid A
    • Salvianolic acid
    • Salvianolic acid A
    • (αR)-α-[[(2E)-3-[2-[(1E)-2-(3,4-Dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxybenzenepropanoic acid
    • Dan Phenolic Acid A
    • Salvianolic-acid-A
    • 51622542XO
    • Salvianolic acid A hydrate
    • Salvianolicacid
    • AK111250
    • Dan phenolic acid A hydrate
    • YMGFT
    • Salvianolic acid A
    • (αR)-α-[[(2E)-3-[2-[(1E)-2-(3,4-Dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxybenzenepropanoic acid (ACI)
    • Benzenepropanoic acid, α-[[(2E)-3-[2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]-1-oxo-2-propenyl]oxy]-3,4-dihydroxy-, (αR)- (9CI)
    • Benzenepropanoic acid, α-[[3-[2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]-1-oxo-2-propenyl]oxy]-3,4-dihydroxy-, [R-(E,E)]- (ZCI)
    • (+)-Salvianolic acid A
    • (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)vinyl]-3,4-dihydroxy-phenyl]prop-2-enoyl]oxy-propanoic acid
    • Salvianolic acid A, analytical standard
    • (R)-3-(3,4-Dihydroxyphenyl)-2-(((E)-3-(2-((E)-3,4-dihydroxystyryl)-3,4-dihydroxyphenyl)acryloyl)oxy)propanoicacid
    • MFCD08458447
    • AS-75007
    • MFCD20527310
    • 1ST40005
    • CCG-269648
    • AC1NQZ3H
    • UNII-51622542XO
    • A858684
    • BENZENEPROPANOIC ACID, .ALPHA.-((3-(2-(2-(3,4-DIHYDROXYPHENYL)ETHENYL)-3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL)OXY)-3,4-DIHYDROXY-, (R-(E,E))-
    • Benzenepropanoic acid, alpha-((3-(2-(2-(3,4-dihydroxyphenyl)ethenyl)-3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-3,4-dihydroxy-, (R-(E,E))-
    • HY-N0318
    • (2R)-3-(3,4-dihydroxyphenyl)-2-{[(2E)-3-{2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl}prop-2-enoyl]oxy}propanoic acid
    • 96574-01-5
    • YMGFTDKNIWPMGF-UCPJVGPRSA-N
    • AKOS016009674
    • CS-0008816
    • Q-100906
    • (2R)-3-(3,4-Dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoic acid;Salvianolic Acid A
    • BENZENEPROPANOIC ACID, .ALPHA.-(((2E)-3-(2-((1E)-2-(3,4-DIHYDROXYPHENYL)ETHENYL)-3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL)OXY)-3,4-DIHYDROXY-, (.ALPHA.R)-
    • DB15246
    • BCP15440
    • SCHEMBL19235589
    • CHEMBL457077
    • (alphaR)-alpha-[[(2E)-3-[2-[(1E)-2-(3,4-Dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxybenzenepropanoic Acid
    • CHEBI:9017
    • EX-A8013D
    • BDBM50414250
    • Q27108214
    • DTXSID701316580
    • s9055
    • DA-77662
    • GTPL13093
    • Danshen
    • Sal A
    • MDL: MFCD08458447
    • Inchi: 1S/C26H22O10/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15/h1-12,23,27-31,33H,13H2,(H,34,35)/b6-1+,10-5+/t23-/m1/s1
    • InChI Key: YMGFTDKNIWPMGF-UCPJVGPRSA-N
    • SMILES: C(/C1=C(O)C(O)=CC=C1/C=C/C(=O)O[C@@H](C(=O)O)CC1C=CC(O)=C(O)C=1)=C\C1C=CC(O)=C(O)C=1

Computed Properties

  • Exact Mass: 494.121297g/mol
  • Surface Charge: 0
  • XLogP3: 3.9
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 10
  • Rotatable Bond Count: 9
  • Monoisotopic Mass: 494.121297g/mol
  • Monoisotopic Mass: 494.121297g/mol
  • Topological Polar Surface Area: 185Ų
  • Heavy Atom Count: 36
  • Complexity: 798
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Molecular Weight: 494.4

Experimental Properties

  • Color/Form: Powder
  • Density: 1.5800
  • Melting Point: 164-167°C
  • Boiling Point: 858.7℃/760mmHg
  • Flash Point: 292.9 °C
  • Refractive Index: 1.789
  • Solubility: H2O: ≥19mg/mL
  • PSA: 184.98000
  • LogP: 3.34290

Salvianolic acid A Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: 24/25
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Salvianolic acid A Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A695449-1g
(R)-3-(3,4-Dihydroxyphenyl)-2-(((E)-3-(2-((E)-3,4-dihydroxystyryl)-3,4-dihydroxyphenyl)acryloyl)oxy)propanoic acid
96574-01-5 98%
1g
$490.0 2025-02-22
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B20260-100mg
Salvianolic acid A
96574-01-5 ,HPLC≥98%
100mg
¥2000.00 2022-01-07
Key Organics Ltd
AS-75007-50MG
(2R)-3-(3,4-dihydroxyphenyl)-2-{[(2E)-3-{2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl}prop-2-enoyl]oxy}propanoic acid
96574-01-5 >97%
50mg
£496.91 2025-02-08
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
A01_485476-20mg
Diethyl 2,5-Dibromoterephthalate
96574-01-5 98%
20mg
¥2106.0 2023-09-15
DC Chemicals
DC5988-100 mg
Salvianolic acid A
96574-01-5 >98%
100mg
$500.0 2023-05-25
TargetMol Chemicals
T6S0444-1 mL * 10 mM (in DMSO)
Salvianolic acid A
96574-01-5 100%
1 mL * 10 mM (in DMSO)
¥ 417 2023-09-15
MedChemExpress
HY-N0318-1mg
Salvianolic acid A
96574-01-5 99.72%
1mg
¥209 2024-04-15
TargetMol Chemicals
T6S0444-25mg
Salvianolic acid A
96574-01-5 100%
25mg
¥ 1271 2024-07-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6S0444-1 mL
Salvianolic acid A
96574-01-5 100%
1ml
¥390.00 2023-05-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X16275-50mg
Salvianolic Acid A
96574-01-5 98%
50mg
¥2856.0 2023-09-09

Salvianolic acid A Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Dimethylformamide ,  Water ;  3.5 h, 120 °C
Reference
Method for preparing salvianolic acid A
, China, , ,

Salvianolic acid A Raw materials

Salvianolic acid A Preparation Products

Salvianolic acid A Suppliers

Hubei Cuiyuan Biotechnology Co.,Ltd
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(CAS:96574-01-5)SalvianolicacidA
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Quantity:5mg/20mg/50mg
Purity:≥98%
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:96574-01-5)Salvianolic acid
Order Number:sfd12817
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
Wuhan ChemNorm Biotech Co.,Ltd.
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(CAS:96574-01-5)Salvianolic acid A
Order Number:TB00552
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Quantity:5mg,10mg ,20mg ,50mg ,100mg,or customized
Purity:>98%
Pricing Information Last Updated:Tuesday, 21 January 2025 17:56
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Salvianolic acid A Related Literature

Additional information on Salvianolic acid A

Introduction to Salvianolic acid A (CAS No: 96574-01-5)

Salvianolic acid A, a naturally occurring compound with the chemical formula C15H10O7, is a derivative of rosmarinic acid and has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 96574-01-5, is primarily extracted from the dried leaves of Salvia miltiorrhiza, a plant traditionally used in Chinese medicine for its therapeutic properties. The extensive research on Salvianolic acid A has revealed its multifaceted biological activities, making it a subject of intense study in both academic and industrial settings.

The pharmacological properties of Salvianolic acid A have been extensively explored, particularly for its potential applications in cardiovascular health, neuroprotection, and anti-inflammatory effects. Recent studies have highlighted its role in modulating various cellular pathways, which contribute to its therapeutic benefits. For instance, research has demonstrated that Salvianolic acid A can inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress, thereby protecting cells from damage caused by free radicals.

In the realm of cardiovascular research, Salvianolic acid A has shown promise in preventing atherosclerosis and improving endothelial function. Studies have indicated that this compound can enhance the synthesis of nitric oxide (NO), a crucial molecule for vasodilation and maintaining vascular health. Furthermore, Salvianolic acid A has been found to exert antiplatelet effects, reducing the risk of thrombus formation and thus preventing cardiovascular events.

The neuroprotective properties of Salvianolic acid A have also been a focus of recent investigations. Preclinical studies suggest that this compound can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's by inhibiting the aggregation of amyloid-beta plaques and tau proteins. Additionally, Salvianolic acid A has demonstrated antioxidant and anti-inflammatory effects in neuronal cells, which are believed to contribute to its neuroprotective capabilities.

Beyond its cardiovascular and neuroprotective roles, Salvianolic acid A has been studied for its anti-inflammatory effects. Research has shown that this compound can modulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in various tissues. These findings suggest that Salvianolic acid A could be a valuable therapeutic agent for conditions characterized by chronic inflammation.

The molecular mechanisms underlying the biological activities of Salvianolic acid A are also areas of active research. Studies have identified several targets through which this compound exerts its effects, including enzymes involved in lipid metabolism, signaling pathways related to cell survival, and receptors mediating inflammatory responses. Understanding these mechanisms not only enhances our knowledge of Salvianolic acid A's pharmacology but also provides insights into potential drug development strategies.

In conclusion, the multifaceted biological activities of Salvianolic acid A, as evidenced by recent research, underscore its significance as a natural product with therapeutic potential. Its ability to modulate various cellular pathways makes it a promising candidate for the development of new drugs targeting cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. As further studies continue to elucidate its mechanisms of action and therapeutic efficacy, Salvianolic acid A(CAS No: 96574-01-5) is poised to play an increasingly important role in modern medicine.

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